molecular formula C16H16N2O2 B268319 N-[2-(allyloxy)phenyl]-N'-phenylurea

N-[2-(allyloxy)phenyl]-N'-phenylurea

Cat. No. B268319
M. Wt: 268.31 g/mol
InChI Key: OLTAAMDQRAPAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)phenyl]-N'-phenylurea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as APU or NAPU and is synthesized through a specific method.

Scientific Research Applications

N-[2-(allyloxy)phenyl]-N'-phenylurea has been extensively studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anti-cancer properties. Studies have shown that N-[2-(allyloxy)phenyl]-N'-phenylurea inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of agriculture, N-[2-(allyloxy)phenyl]-N'-phenylurea has been investigated for its herbicidal properties. Studies have shown that it inhibits the growth of weeds by interfering with their photosynthetic process.

Mechanism of Action

The mechanism of action of N-[2-(allyloxy)phenyl]-N'-phenylurea is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-N'-phenylurea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the production of inflammatory cytokines, leading to its potential use in the treatment of inflammatory diseases. Additionally, it has been found to inhibit the growth of weeds by interfering with their photosynthetic process.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(allyloxy)phenyl]-N'-phenylurea is that it has been extensively studied for its potential applications in various fields. This means that there is a significant amount of research available on its properties and mechanisms of action. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of N-[2-(allyloxy)phenyl]-N'-phenylurea. One direction is to investigate its potential use in the treatment of other diseases, such as autoimmune diseases. Another direction is to optimize its use as a herbicide by investigating its effects on different types of weeds. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Conclusion:
In conclusion, N-[2-(allyloxy)phenyl]-N'-phenylurea is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and optimize its use in various applications.

Synthesis Methods

The synthesis of N-[2-(allyloxy)phenyl]-N'-phenylurea involves the reaction between 2-allyloxyaniline and phenyl isocyanate. The reaction takes place in a solvent such as acetonitrile or dichloromethane. The product is then purified through recrystallization to obtain pure N-[2-(allyloxy)phenyl]-N'-phenylurea.

properties

Product Name

N-[2-(allyloxy)phenyl]-N'-phenylurea

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-phenyl-3-(2-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H16N2O2/c1-2-12-20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,19)

InChI Key

OLTAAMDQRAPAQI-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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